molecular formula C20H22ClF3N4O B047810 Flibanserin hydrochloride CAS No. 147359-76-0

Flibanserin hydrochloride

Numéro de catalogue: B047810
Numéro CAS: 147359-76-0
Poids moléculaire: 426.9 g/mol
Clé InChI: XGAGFLQFMFCIHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flibanserin hydrochloride (CAS 147359-76-0) is a non-hormonal, centrally acting small molecule with a molecular formula of C₀₂₀H₂₂ClF₃N₄O and a molecular weight of 426.86 g/mol. It functions as a dual serotonin receptor modulator, acting as a 5-HT₁A receptor agonist (Ki = 1 nM) and 5-HT₂A receptor antagonist (Ki = 49 nM) . Additionally, it binds to dopamine D₄ receptors with moderate affinity (Ki = 4–24 nM) .

Approved by the FDA in 2015, flibanserin is indicated for acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women . Its mechanism involves rebalancing neurotransmitter activity by enhancing dopaminergic (pro-sexual) signaling while reducing serotoninergic inhibition . Emerging research also highlights neuroprotective properties, such as preserving retinal structure and function in light-induced retinopathy models through 5-HT₁A activation and mitigation of oxidative stress .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de flibansérine subit diverses réactions chimiques, notamment:

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement réalisées à des températures et des niveaux de pH contrôlés pour assurer la formation du produit souhaité .

Principaux produits formés

Applications de la recherche scientifique

Le chlorhydrate de flibansérine a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'action

Le chlorhydrate de flibansérine exerce ses effets en modulant les récepteurs de la sérotonine dans le cerveau. Il agit comme un agoniste sur les récepteurs 5-HT1A et un antagoniste sur les récepteurs 5-HT2A . Cette double action entraîne l'abaissement des niveaux de sérotonine dans le cerveau et une augmentation des neurotransmetteurs noradrénaline et dopamine . Ces modifications des niveaux de neurotransmetteurs sont censées jouer un rôle dans l'amélioration du désir sexuel et la réduction de la détresse associée à un faible désir sexuel .

Applications De Recherche Scientifique

Clinical Efficacy

Flibanserin has been extensively studied for its efficacy in treating HSDD. Clinical trials have demonstrated significant improvements in sexual desire and satisfaction among women treated with FLB compared to placebo. Notably, the drug has shown to increase the number of satisfying sexual events and improve scores on the Female Sexual Function Index (FSFI) .

Table 1: Summary of Clinical Trials on Flibanserin for HSDD

Study NamePopulationTreatment DurationFlibanserin DoseEfficacy Outcome
BEGONIAPremenopausal women24 weeks100 mg qhsSignificant improvement in sexual desire
SNOWDROPPostmenopausal women24 weeks100 mg qhsSignificant improvement in sexual desire
VIOLETPremenopausal women24 weeks50 mg qhsModest improvement noted

Nanopharmaceuticals for Enhanced Delivery

Recent studies have explored the use of nanotechnology to enhance the delivery and bioavailability of flibanserin. Research indicates that formulating FLB into transfersomes (TRFs) within an intranasal hydrogel can significantly improve its pharmacokinetic properties, allowing for better brain delivery and reduced first-pass metabolism effects .

Table 2: Pharmacokinetic Comparison of FLB Formulations

Formulation TypeBioavailability (%)Administration Route
Conventional FLB Gel~33%Oral
FLB-TRF-loaded HydrogelIncreasedIntranasal

Abuse Potential Assessment

Flibanserin's safety profile has also been scrutinized concerning its abuse potential. Preclinical studies using intracranial self-stimulation (ICSS) models suggest that FLB exhibits low abuse potential, particularly in female subjects, who may be more sensitive to its effects at higher doses . This finding is crucial for understanding the drug's long-term use implications.

Case Study 1: Efficacy in Premenopausal Women

A post hoc analysis from a clinical trial involving 1,238 premenopausal women reported a mean weight change of -1.4 kg in those treated with flibanserin over 24 weeks, compared to minimal change in the placebo group. This suggests that flibanserin may also influence weight management, although further studies are needed to explore this effect comprehensively .

Case Study 2: Long-term Safety Profile

In a long-term safety study, flibanserin was administered to a cohort of women over an extended period, revealing that while some adverse effects were noted (e.g., dizziness, nausea), the overall incidence was low and manageable. Most participants reported sustained improvements in sexual desire without significant health risks .

Comparaison Avec Des Composés Similaires

Flibanserin’s pharmacological profile distinguishes it from other serotonin receptor modulators. Below is a comparative analysis of its key features alongside structurally or mechanistically related compounds:

Receptor Specificity and Binding Affinity

Compound Primary Targets Ki Values (nM) Additional Targets
Flibanserin Hydrochloride 5-HT₁A agonist, 5-HT₂A antagonist 5-HT₁A: 1; 5-HT₂A: 49 Dopamine D₄ (Ki: 4–24 nM)
Ramosetron Hydrochloride 5-HT₃ antagonist Not specified None reported
Eplivanserin 5-HT₂A antagonist Not specified None reported
F-15599 5-HT₁A agonist (preferential post-synaptic) Not specified None reported

Key Differences :

  • Flibanserin’s dual 5-HT₁A/5-HT₂A activity is unique among serotonin modulators. Most compounds target a single receptor subtype (e.g., ramosetron for 5-HT₃, eplivanserin for 5-HT₂A).
  • Its dopamine D₄ binding may contribute to pro-sexual effects, a feature absent in other 5-HT-targeted agents .

Therapeutic Indications and Clinical Use

Compound Approved Indications Off-Label/Experimental Uses
This compound HSDD in premenopausal women Male orgasmic dysfunction (case report) , obesity (preclinical) , retinal neuroprotection
Ramosetron Hydrochloride Chemotherapy-induced emesis None reported
Eplivanserin Insomnia (investigational) None reported
F-15599 Depression (preclinical) Neuroprotection (theoretical)

Key Differences :

  • Flibanserin is the only agent approved for HSDD. Others target distinct conditions (e.g., emesis, insomnia).
  • Neuroprotective effects in retinal degeneration are unique to flibanserin, supported by preclinical models .

Key Differences :

  • Flibanserin carries a boxed warning for hypotension and syncope, necessitating strict avoidance of alcohol . This risk profile is distinct from the generally milder side effects of other 5-HT modulators.

Research and Development Insights

  • Neuroprotection: Flibanserin’s retinal protective effects (6–15 mg/kg in rodents) are mediated via 5-HT₁A activation, upregulating genes that reduce oxidative stress . No similar data exist for ramosetron or eplivanserin.
  • Obesity : Preclinical studies propose flibanserin as an adjunct to lipase inhibitors (e.g., orlistat) for weight management, though clinical data are lacking .

Activité Biologique

Flibanserin hydrochloride, marketed as Addyi, is a pharmacological agent approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Its unique mechanism of action involves modulation of serotonin and dopamine pathways in the brain, which are crucial for sexual desire and arousal.

Flibanserin is classified as a 5-hydroxytryptamine (serotonin) 1A agonist and a 5-HT2A antagonist . It also exhibits weak antagonism at 5-HT2B , 5-HT2C , and dopamine D4 receptors . This dual action results in a decrease in serotonin levels while increasing dopamine and norepinephrine levels, which is believed to restore a healthy sexual response by balancing excitatory and inhibitory influences in the brain's neurocircuitry .

Pharmacokinetics

  • Bioavailability : 33% after oral administration.
  • Peak Concentration : Achieved approximately 0.75 hours post-dose.
  • Half-Life : About 11 hours; increases to 26 hours in patients with mild hepatic impairment.
  • Protein Binding : Approximately 98%, primarily to serum albumin.
  • Metabolism : Mainly via CYP3A4, with several inactive metabolites produced .

Table 1: Pharmacokinetic Properties of Flibanserin

PropertyValue
Oral Bioavailability33%
Peak Plasma Concentration~419 ng/mL
Half-Life~11 hours
Protein Binding~98%
Major Metabolic PathwayCYP3A4

Clinical Efficacy

Flibanserin's efficacy has been evaluated through multiple clinical trials, demonstrating its potential benefits in enhancing sexual desire among women diagnosed with HSDD.

Key Findings from Clinical Trials

  • Efficacy Outcomes :
    • Increase in the number of satisfying sexual events (SSEs).
    • Improvement in sexual desire measured via eDiary and the Female Sexual Function Index (FSFI) .
  • Meta-Analysis Results :
    • Pooled mean differences for SSE change from baseline were noted to be statistically significant:
      • SSEs: Mean difference of 0.49 (95% CI, 0.32-0.67).
      • eDiary sexual desire: Mean difference of 1.63 (95% CI, 0.45-2.82).
      • FSFI desire: Mean difference of 0.27 (95% CI, 0.17-0.38) .
  • Adverse Effects :
    • Common adverse events included dizziness, somnolence, nausea, and fatigue.
    • Risk ratios indicated a significantly higher likelihood of these side effects compared to placebo .

Table 2: Summary of Clinical Trial Data

Study NamePopulation TypeTreatment DurationFlibanserin DosePlacebo Group SizePrimary Outcome Measure
VIOLETPremenopausal Women24 weeks100 mg qhs398SSEs
DAISYPremenopausal Women24 weeks50 mg BID399FSFI Desire
SNOWDROPPostmenopausal Women24 weeks100 mg qhs480SSEs

Case Studies and Observations

Several case studies have highlighted flibanserin's impact on women's sexual health:

  • A study involving 1,238 women showed that flibanserin treatment resulted in an average weight loss of −1.4 kg , indicating potential metabolic effects alongside its primary action on sexual desire .
  • In another analysis focusing on postmenopausal women, significant improvements were reported in sexual function metrics compared to placebo, although flibanserin remains unapproved for this demographic by the FDA .

Q & A

Basic Research Questions

Q. What in vitro assays are recommended to characterize Flibanserin’s receptor binding affinity?

Flibanserin’s receptor affinity is typically assessed via radioligand binding assays using transfected cell lines expressing human 5-HT1A, 5-HT2A, and dopamine D4 receptors. Competitive binding studies with tritiated ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) can determine dissociation constants (Ki). Reported Ki values are 1 nM (5-HT1A agonist), 49 nM (5-HT2A antagonist), and 4–24 nM (D4 receptor) . Ensure assay buffers mimic physiological pH (7.4) and include controls for non-specific binding.

Q. How should researchers design an in vivo study to evaluate Flibanserin’s neuroprotective effects?

Use light-induced retinopathy models (e.g., rodents exposed to intense light) with single-day dosing (6–15 mg/kg, oral or intraperitoneal). Assess outcomes via electroretinography (ERG) for retinal function and histology for structural integrity. Include positive controls (e.g., antioxidants) and validate results in 5-HT1A knockout mice to confirm receptor specificity .

Q. What safety protocols are critical for handling Flibanserin hydrochloride in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability issues .
  • Ventilation : Use fume hoods for weighing/powder handling to prevent inhalation .
  • Storage : Keep in a locked, dry cabinet away from light and moisture .
  • Disposal : Follow EPA guidelines for hazardous waste; incinerate at ≥1,000°C .

Q. What statistical approaches are appropriate for dose-response studies with Flibanserin?

Use one-way ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., efficacy across doses). For sample size calculation, assume an effect size ≥0.7, power (1-β) of 80%, and α=0.05. Include at least 6 animals per group to account for biological variability .

Advanced Research Questions

Q. How can isotopic labeling (e.g., Flibanserin-[d4] HCl) enhance pharmacokinetic studies?

Deuterated Flibanserin (C₂₀H₁₈D₄ClF₃N₄O) enables precise tracking via LC-MS/MS. Use it to quantify metabolic stability, plasma half-life, and tissue distribution. Compare deuterated vs. non-deuterated forms to assess isotope effects on receptor binding .

Q. What methodologies resolve conflicting data on Flibanserin’s efficacy in different experimental models?

  • Model Variability : Optimize dosing regimens (e.g., acute vs. chronic) and species-specific metabolism. For example, rats may require higher doses than mice due to CYP450 differences.
  • Endpoint Selection : Combine behavioral assays (e.g., forced swim test for antidepressant effects) with molecular markers (e.g., BDNF levels) to validate outcomes .

Q. How can gene expression analysis clarify Flibanserin’s role in reducing oxidative stress?

Perform RNA-seq or qPCR on retinal or neuronal tissues post-treatment. Target genes like SOD1 (superoxide dismutase) and Nrf2 (oxidative stress regulator). Normalize data to housekeeping genes (e.g., GAPDH) and confirm protein-level changes via Western blot .

Q. What strategies mitigate interspecies variability in Flibanserin’s metabolic pathways?

  • In vitro metabolism : Use hepatocyte cultures (human vs. rodent) to identify species-specific CYP450 isoforms (e.g., CYP3A4 in humans).
  • Pharmacokinetic modeling : Apply allometric scaling to adjust doses for translational studies .

Q. How can preclinical findings guide clinical trial design for Flibanserin in novel indications?

Translate neuroprotective or cardioprotective results (e.g., myocardial infarction models) into Phase I trials with biomarker-driven endpoints (e.g., serum troponin levels). Use adaptive trial designs to optimize dosing based on preclinical EC₅₀ values .

Q. Methodological Best Practices

Q. How to ensure reproducibility in Flibanserin experiments?

  • Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Reagents : Use certified reference standards (≥98% purity) and validate batches via HPLC .
  • Protocols : Pre-register studies on platforms like Open Science Framework to reduce bias .

Propriétés

IUPAC Name

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAGFLQFMFCIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147359-76-0
Record name Flibanserin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLIBANSERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Flibanserin hydrochloride
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Flibanserin hydrochloride
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Flibanserin hydrochloride
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Flibanserin hydrochloride
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Flibanserin hydrochloride
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Flibanserin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.